4-Methoxy-3-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid
Description
4-Methoxy-3-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid is a synthetic benzoic acid derivative characterized by a methoxy group at the 4-position and a sulfonyl group linked to a 2-methylpiperidine moiety at the 3-position of the aromatic ring. This compound is cataloged under CAS number sc-352473 and is commercially available for research purposes .
Properties
IUPAC Name |
4-methoxy-3-(2-methylpiperidin-1-yl)sulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-10-5-3-4-8-15(10)21(18,19)13-9-11(14(16)17)6-7-12(13)20-2/h6-7,9-10H,3-5,8H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKAVMZVNPQZBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801193410 | |
| Record name | 4-Methoxy-3-[(2-methyl-1-piperidinyl)sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801193410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
735305-60-9 | |
| Record name | 4-Methoxy-3-[(2-methyl-1-piperidinyl)sulfonyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=735305-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-3-[(2-methyl-1-piperidinyl)sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801193410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-Methoxy-3-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid involves several steps. One common synthetic route includes the reaction of 4-methoxybenzoic acid with 2-methylpiperidine and a sulfonylating agent . The reaction conditions typically involve the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
4-Methoxy-3-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
4-Methoxy-3-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid is primarily utilized in the development of pharmaceutical agents. Its sulfonamide group is significant in drug design, as it can enhance the bioactivity of compounds by improving solubility and metabolic stability.
- Antimicrobial Agents : Research indicates that derivatives of sulfonamides exhibit antimicrobial properties. The incorporation of the piperidine moiety may enhance these effects, making this compound a candidate for developing new antibiotics or antifungal agents.
Biochemical Research
This compound serves as a valuable tool in biochemical assays and studies:
- Proteomics : It is used in proteomics research to study protein interactions and functions due to its ability to modify protein structures selectively . The sulfonyl group can interact with amino acids, facilitating the study of enzyme mechanisms and protein folding.
- Buffering Agent : In cell culture applications, it acts as a non-ionic organic buffering agent, maintaining pH levels conducive to cellular activities .
Materials Science
In materials science, this compound's unique properties allow for its use in synthesizing novel materials:
- Polymer Chemistry : It can be employed as a building block for synthesizing polymers with specific functionalities, such as enhanced thermal stability or electrical conductivity. The methoxy group can participate in various polymerization reactions, leading to innovative material designs.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of various sulfonamide derivatives, including 4-Methoxy-3-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating bacterial infections.
Case Study 2: Protein Interaction Studies
In a proteomics study, researchers utilized this compound to probe the interactions between specific enzymes and substrates. The findings indicated that the compound could selectively inhibit certain enzymatic pathways, providing insights into metabolic regulation.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity . The piperidine ring can enhance the binding affinity of the compound to its targets, while the methoxy group can influence the compound’s solubility and stability . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-methoxy-3-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid can be contextualized by comparing it to related sulfonyl-containing benzoic acid derivatives. Below is a detailed analysis:
Structural Analogues with Piperidine/Pyridine Substituents
- 4-Methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid (BD01127038) Structure: Features a trifluoromethyl (-CF₃) group on the phenyl ring and a piperidine-linked sulfamoyl group. Key Differences: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the 2-methylpiperidinyl group in the target compound. This modification could improve binding to hydrophobic pockets in biological targets .
- Sodium Salts of Benzimidazole-Sulfonyl Benzoic Acids (e.g., 9c, 9d, 9e) Structure: Incorporate benzimidazole and pyridine rings with methoxypropoxy or methylpyridinyl substituents. Examples include 3-[5-methoxy-2-(4-methoxy-3,5-dimethyl-pyridin-2-yl-methanesulfinyl)-benzimidazole-1-sulfonyl]-benzoic acid sodium salt (9c) . Key Differences: The sodium salt form increases aqueous solubility, making these compounds more suitable for oral administration. The sulfinyl (S=O) group, instead of sulfonyl (SO₂), may alter redox reactivity . Applications: Likely explored as proton pump inhibitors or enzyme-targeting pharmaceuticals due to structural resemblance to known drugs .
Environmental and Metabolic Analogues
- Perfluorinated Benzoic Acid Derivatives (e.g., [68568-54-7]) Structure: Contain perfluorinated alkyl chains (e.g., nonafluorobutyl) and tetrachlorinated aromatic rings. Key Differences: Extreme hydrophobicity and environmental persistence due to perfluorinated chains, unlike the target compound’s simpler piperidine group . Applications: Industrial surfactants or coatings, with significant environmental concerns .
4-Methoxy-3-(sulfooxy)benzoic Acid
- Structure : A sulfate ester metabolite derived from 3-hydroxy-4-methoxybenzoic acid.
- Key Differences : The sulfooxy (-OSO₃H) group increases water solubility compared to the sulfonamide group in the target compound, favoring renal excretion .
- Applications : Biomarker for metabolic studies, highlighting divergent biological roles from synthetic sulfonamides .
Herbicidal Sulfonylurea Analogues
- Sulfosulfuron
- Structure : Contains a sulfonylurea bridge and imidazopyridine ring.
- Key Differences : Designed as an acetolactate synthase (ALS) inhibitor, targeting plant enzymes—unlike the target compound, which lacks herbicidal motifs .
- Applications : Commercial herbicide, illustrating structural versatility of sulfonyl groups in agrochemicals .
Comparative Data Table
Key Research Findings and Implications
- Structural Determinants of Activity : The 2-methylpiperidinylsulfonyl group in the target compound may offer a balance between lipophilicity and solubility, favoring membrane permeability and target engagement. In contrast, sodium salts (e.g., 9e) prioritize solubility for systemic delivery .
- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ in BD01127038) can modulate the benzoic acid’s acidity (pKa), influencing ionization and bioavailability .
- Environmental Impact : Unlike perfluorinated analogues, the target compound’s simpler structure suggests lower environmental persistence, though disposal protocols remain critical .
Biological Activity
4-Methoxy-3-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid (CAS No. 735305-60-9) is a compound of interest due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and biological effects, particularly in the context of its pharmacological applications.
Chemical Structure and Properties
The molecular formula of 4-Methoxy-3-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid is with a molecular weight of 313.37 g/mol. Its structure features a methoxy group, a sulfonamide moiety, and a piperidine ring, which are critical for its biological activity.
The compound has been studied for its role as an inhibitor of the presynaptic choline transporter (CHT). Inhibitors of CHT can influence neurotransmitter release, particularly acetylcholine, which plays a crucial role in various physiological processes including muscle contraction and cognitive function.
In a study focusing on related compounds, ML352, a structural analog, demonstrated potent inhibition of CHT with low-to-moderate intrinsic clearance in mouse models, suggesting that similar compounds may exhibit comparable pharmacokinetic properties .
Structure-Activity Relationships (SAR)
Research has indicated that modifications in the piperidine substituent and the amide functionality significantly affect the potency and selectivity of these compounds as CHT inhibitors. For instance, variations in the alkyl or aryl groups attached to the piperidine ring can enhance the binding affinity and inhibitory efficacy .
In Vivo Studies
In vivo studies have shown that compounds similar to 4-Methoxy-3-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid can achieve significant brain concentrations relative to plasma levels. For instance, ML352 exhibited a brain-to-plasma ratio (B:P) of 0.28 in mice, indicating effective central nervous system penetration .
Cytotoxicity and Selectivity
The cytotoxicity profile of related compounds suggests that they possess low toxicity while maintaining potent biological activity. This characteristic makes them suitable candidates for further development as therapeutic agents .
Data Table: Biological Activity Overview
| Compound Name | CAS Number | Molecular Weight | CHT Inhibition | Cytotoxicity | B:P Ratio |
|---|---|---|---|---|---|
| 4-Methoxy-3-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid | 735305-60-9 | 313.37 g/mol | Potent | Low | TBD |
| ML352 | TBD | TBD | Potent | Low | 0.28 |
Q & A
Q. What are the recommended synthetic routes for 4-Methoxy-3-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid?
The synthesis typically involves sequential functionalization of the benzoic acid core. A common approach includes:
Sulfonation : Introduce the sulfonyl group at the 3-position using a sulfonating agent (e.g., chlorosulfonic acid).
Piperidinyl Substitution : React the sulfonated intermediate with 2-methylpiperidine under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonamide linkage.
Methoxy Group Installation : Protect/react the hydroxyl group at the 4-position via alkylation (e.g., methyl iodide) or demethylation of a protected precursor.
Purification : Use column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization (ethanol/water) to isolate the product.
Key Considerations: Monitor reaction progress via TLC (silica GF254, UV detection) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. How is structural elucidation performed for this compound?
A combination of spectroscopic and crystallographic methods is employed:
- NMR : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm the methoxy (δ ~3.8 ppm), sulfonamide (δ ~3.1–3.3 ppm for piperidinyl protons), and aromatic protons (δ ~7.5–8.0 ppm).
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ expected at m/z ~354.1).
- X-ray Crystallography : Single-crystal analysis resolves the sulfonamide torsion angle and spatial arrangement of substituents (if crystals are obtainable) .
Q. What initial biological screening assays are relevant for this compound?
- Enzyme Inhibition : Test against kinases or proteases (e.g., AMPK) using fluorogenic substrates.
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.
- Solubility : Determine logP via shake-flask method (octanol/water) or HPLC retention time correlation.
Data Interpretation: Compare IC₅₀ values with structurally similar analogs (e.g., piperazine derivatives) to infer SAR trends .
Advanced Research Questions
Q. How can contradictory bioactivity data between studies be resolved?
Discrepancies often arise from variations in:
- Assay Conditions : Buffer pH (e.g., 4.6 vs. 7.4), ionic strength, or co-solvents (e.g., DMSO concentration ≤0.1%).
- Cell Line Heterogeneity : Validate cell viability protocols (e.g., ATP-based vs. resazurin assays).
- Compound Stability : Perform LC-MS stability studies under assay conditions (e.g., 37°C, 24 hrs) to rule out degradation.
Methodological Solution: Replicate studies using harmonized protocols (e.g., USP guidelines for buffer preparation) and include positive controls (e.g., known kinase inhibitors) .
Q. What strategies optimize the reaction yield in large-scale synthesis?
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to minimize by-products.
- Temperature Control : Use microwave-assisted synthesis for sulfonation (80–100°C, 30 mins) to reduce side reactions.
- Workflow Table :
| Step | Reagent/Condition | Yield Improvement |
|---|---|---|
| Sulfonation | ClSO₃H, 0°C → RT | 75% → 88% (with slow addition) |
| Piperidinyl Coupling | K₂CO₃, DMF, 80°C | 65% → 82% (ultrasonic agitation) |
Validation: Monitor by-products via HPLC-MS and optimize quenching steps (e.g., ice-cold water for exothermic reactions) .
Q. How is the compound’s stability assessed under physiological conditions?
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hrs; quantify degradation via HPLC (relative peak area).
- Light Sensitivity : Expose to UV (254 nm) and measure photodegradation kinetics.
- Oxidative Stability : Treat with H₂O₂ (3% v/v) and monitor sulfoxide/sulfone formation via ¹H NMR.
Results Example: - t₁/₂ at pH 7.4 : 12 hrs (intact), vs. 2 hrs at pH 1.2 (hydrolysis of sulfonamide) .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Docking Simulations : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB ID 4HXQ).
- QSAR Models : Train regression models on logP, polar surface area, and IC₅₀ data from analogs.
- MD Simulations : Assess sulfonamide flexibility in aqueous solution (GROMACS, 50 ns trajectories).
Key Finding: The 2-methylpiperidinyl group enhances hydrophobic interactions but reduces solubility (logP ~2.5) .
Q. How are impurities profiled and controlled during synthesis?
- HPLC-MS Purity Assay : Use a C18 column (4.6 × 250 mm, 5 µm) with 0.1% formic acid in water/acetonitrile.
- Identified Impurities :
- Impurity A : Des-methyl analog (MH⁺ 340.1) from incomplete alkylation.
- Impurity B : Sulfonic acid derivative (MH⁺ 298.0) from hydrolysis.
- Control Strategy : Adjust reaction stoichiometry (1.2 eq methyl iodide) and add scavengers (e.g., molecular sieves) .
Q. What in vivo models are suitable for evaluating therapeutic potential?
- Pharmacokinetics : Administer IV/orally in rodents (10 mg/kg); measure plasma levels via LC-MS/MS.
- Toxicity : Acute oral toxicity (OECD 423) and genotoxicity (Ames test).
- Efficacy : Xenograft models (e.g., HCT-116 colorectal cancer) with daily dosing (25 mg/kg, 21 days).
Data Interpretation: Correlate in vitro IC₅₀ with achievable plasma Cₘₐₓ to assess translatability .
Q. How are formulation challenges addressed for preclinical studies?
- Solubility Enhancement : Use co-solvents (PEG 400/Cremophor EL) or cyclodextrin complexes.
- Stability in Vehicle : Test adsorption to syringe filters (nylon vs. PVDF).
- Dose Uniformity : Validate homogeneity in suspensions via HPLC (RSD ≤5%).
Example Formulation: 5% DMSO, 10% PEG 400, 85% saline (pH 6.0) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
